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Compound of Interest

Compound Name: Chloromethyl Ethyl Carbonate

Cat. No.: B127132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

chloromethyl ethyl carbonate (C₄H₇ClO₃), a key reagent and intermediate in organic

synthesis. Due to the limited availability of published experimental spectra for this specific

compound, this document presents a detailed analysis based on predicted values derived from

structurally analogous compounds, namely ethyl chloroformate and chloromethyl methyl ether.

This guide is intended to serve as a valuable resource for the identification and characterization

of chloromethyl ethyl carbonate in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for chloromethyl ethyl carbonate. These predictions

are based on established principles of spectroscopy and comparative analysis of experimental

data for structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Chloromethyl Ethyl Carbonate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.75 Singlet - O-CH₂-Cl

4.25 Quartet 7.1 O-CH₂-CH₃

1.30 Triplet 7.1 O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for Chloromethyl Ethyl Carbonate

Chemical Shift (δ) ppm Assignment

154.5 C=O

75.0 O-CH₂-Cl

65.0 O-CH₂-CH₃

14.0 O-CH₂-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for Chloromethyl Ethyl Carbonate

Wavenumber (cm⁻¹) Intensity Assignment

~1775 Strong C=O stretch (carbonate)

~1250 Strong C-O stretch (asymmetric)

~1000 Strong C-O stretch (symmetric)

~2980 Medium C-H stretch (aliphatic)

~750 Medium C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Chloromethyl Ethyl Carbonate
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m/z Predicted Fragment

138/140 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)

103 [M - Cl]⁺

93/95 [M - OCH₂CH₃]⁺

63/65 [CH₂Cl]⁺

45 [OCH₂CH₃]⁺

29 [CH₂CH₃]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for liquid samples such as chloromethyl ethyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of chloromethyl ethyl carbonate (approximately 10-20 mg)

is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of

approximately 0.6 mL in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS)

is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse sequence is used.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16 scans.

Relaxation Delay: 2 seconds.

¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used.

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024 scans.

Relaxation Delay: 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat chloromethyl ethyl carbonate is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 scans.

A background spectrum of the clean salt plates is recorded and automatically subtracted

from the sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The transmittance or absorbance is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of chloromethyl ethyl carbonate in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via

direct infusion or through a gas chromatograph (GC-MS).
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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

typically used.

Data Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 10-200.

Scan Speed: 1 scan/second.

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-

to-charge ratio (m/z), is analyzed to identify the molecular ion and characteristic fragment

ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like chloromethyl ethyl carbonate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b127132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for Chloromethyl Ethyl Carbonate
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Spectroscopic analysis workflow.
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[https://www.benchchem.com/product/b127132#spectroscopic-data-nmr-ir-ms-of-
chloromethyl-ethyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b127132#spectroscopic-data-nmr-ir-ms-of-chloromethyl-ethyl-carbonate
https://www.benchchem.com/product/b127132#spectroscopic-data-nmr-ir-ms-of-chloromethyl-ethyl-carbonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b127132?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

